molecular formula C10H7FO3S B13028912 Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13028912
M. Wt: 226.23 g/mol
InChI Key: DAVQBHUPUSUJPR-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate, typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often employs microwave-assisted synthesis due to its efficiency and high yield. For example, the synthesis of Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate involves reacting 2-fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine under microwave conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while halogenation can introduce halogen atoms into the thiophene ring .

Scientific Research Applications

Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to the presence of both fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the hydroxyl group can participate in hydrogen bonding, affecting its interaction with biological targets .

Properties

Molecular Formula

C10H7FO3S

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 6-fluoro-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H7FO3S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4,12H,1H3

InChI Key

DAVQBHUPUSUJPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)O

Origin of Product

United States

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